molecular formula C12H12F3NO2 B14838197 2-Cyclopropoxy-N-methyl-5-(trifluoromethyl)benzamide

2-Cyclopropoxy-N-methyl-5-(trifluoromethyl)benzamide

Cat. No.: B14838197
M. Wt: 259.22 g/mol
InChI Key: CGSXIDZVCDFAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-N-methyl-5-(trifluoromethyl)benzamide typically involves the reaction of 2-cyclopropoxy-5-(trifluoromethyl)benzoic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-N-methyl-5-(trifluoromethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group, in combination with the trifluoromethyl group, enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

2-cyclopropyloxy-N-methyl-5-(trifluoromethyl)benzamide

InChI

InChI=1S/C12H12F3NO2/c1-16-11(17)9-6-7(12(13,14)15)2-5-10(9)18-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,16,17)

InChI Key

CGSXIDZVCDFAJG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)C(F)(F)F)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.